N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 865285-31-0
VCID: VC7233665
InChI: InChI=1S/C15H9FN4O4/c16-11-6-4-9(5-7-11)14-18-19-15(24-14)17-13(21)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Molecular Formula: C15H9FN4O4
Molecular Weight: 328.259

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

CAS No.: 865285-31-0

Cat. No.: VC7233665

Molecular Formula: C15H9FN4O4

Molecular Weight: 328.259

* For research use only. Not for human or veterinary use.

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide - 865285-31-0

Specification

CAS No. 865285-31-0
Molecular Formula C15H9FN4O4
Molecular Weight 328.259
IUPAC Name N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Standard InChI InChI=1S/C15H9FN4O4/c16-11-6-4-9(5-7-11)14-18-19-15(24-14)17-13(21)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21)
Standard InChI Key IIZXTDRKWVLPNT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core linked via an amide bond to a 1,3,4-oxadiazole ring. The benzamide moiety is substituted with a nitro group (-NO₂) at the 3-position, while the oxadiazole ring bears a 4-fluorophenyl group at the 5-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by the SMILES notation:
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F.

The InChIKey IIZXTDRKWVLPNT-UHFFFAOYSA-N confirms the stereochemical uniqueness of the molecule, which influences its intermolecular interactions and solubility profile.

Physicochemical Characteristics

Key properties include:

  • Molecular Weight: 328.259 g/mol

  • LogP: Estimated to be moderately lipophilic due to the fluorophenyl and nitro groups, though experimental data remain unavailable.

  • Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 8 acceptors (oxadiazole N/O, nitro O, carbonyl O).

The nitro group contributes to electron-withdrawing effects, potentially enhancing binding affinity to biological targets such as enzymes or DNA .

Synthetic Pathways and Characterization

Synthesis Strategies

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide likely follows a multi-step protocol common to 1,3,4-oxadiazoles :

  • Hydrazide Formation: 3-Nitrobenzohydrazide is prepared via hydrazinolysis of methyl 3-nitrobenzoate.

  • Cyclocondensation: Reaction with 4-fluorophenyl isocyanate in acetonitrile forms the intermediate 2-(3-nitrobenzoyl)hydrazine-1-carboxamide.

  • Oxidative Cyclization: Using iodine or thionyl chloride, the intermediate undergoes cyclization to yield the 1,3,4-oxadiazole ring .

Alternative routes may employ carbon disulfide or aldehydes for cyclization, as observed in related compounds .

Characterization Techniques

  • Spectroscopy:

    • ¹H/¹³C NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm), fluorophenyl group (δ 6.8–7.3 ppm), and amide NH (δ 10–11 ppm) .

    • FTIR: Stretching vibrations for NO₂ (~1520 cm⁻¹), C=O (~1680 cm⁻¹), and C-F (~1220 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 328.259 (M⁺) with fragments corresponding to [C₆H₄F]⁺ (95) and [C₇H₅N₂O₃]⁺ (177).

Comparative Analysis with Related Compounds

ParameterN-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamideN-(5-Phenyl-1,3,4-oxadiazol-2-yl)-p-nitrobenzamide 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol
Molecular FormulaC₁₅H₉FN₄O₄C₁₅H₁₀N₄O₄C₇H₅N₃OS
Molecular Weight328.259310.26179.20
Key Substituents3-NO₂, 4-F-C₆H₄4-NO₂, C₆H₅Pyridin-4-yl, SH
Bioactivity (Reported)Antimicrobial (predicted)Not reportedAChE inhibition (IC₅₀: 1.2 µM)

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